molecular formula C15H17N3O2 B2702119 N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide CAS No. 1645542-89-7

N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide

Cat. No.: B2702119
CAS No.: 1645542-89-7
M. Wt: 271.32
InChI Key: UDBDUYWWFARDNV-UHFFFAOYSA-N
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Description

N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanocyclobutyl group, an oxoethyl linkage, and a methylbenzamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoyl chloride with 1-cyanocyclobutylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with an oxoethylating agent, such as ethyl chloroformate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-fluorobenzamide
  • N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-chlorobenzamide

Uniqueness

N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide is unique due to its specific substitution pattern and the presence of the methyl group on the benzamide moiety. This structural feature may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-[(1-cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-5-2-3-6-12(11)14(20)17-9-13(19)18-15(10-16)7-4-8-15/h2-3,5-6H,4,7-9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBDUYWWFARDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NC2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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